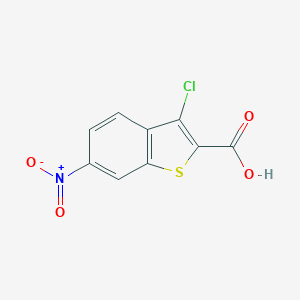

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid is a chemical compound with the molecular formula C9H4ClNO4S and a molecular weight of 257.65 . It is used in various areas of research .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, thiophene derivatives, in general, have been synthesized using various methods . These methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 257.65 . More specific properties such as melting point, boiling point, and solubility are not available in the search results.科学的研究の応用

Catalytic Reduction and Applications

Selective Catalytic Reduction (SCR) of aromatic nitro compounds, including those structurally related to 3-Chloro-6-nitro-1-benzothiophene-2-carboxylic acid, into amines, isocyanates, carbamates, and ureas using CO has seen significant attention. This process is crucial for the synthesis of key intermediates in pharmaceuticals, agrochemicals, and polymers. Recent literature highlights the metal-catalyzed reductive carbonylation of nitro aromatics as a subject of intense investigation, showcasing its importance in both academic and industrial chemistry (Tafesh & Weiguny, 1996).

Environmental and Analytical Chemistry

Degradation and Stability Studies : Research into the stability and degradation pathways of nitroaromatic compounds, including nitisinone (related in functional groups and reactivity to the compound of interest), has been conducted to understand their environmental impact and stability. These studies, employing techniques like LC-MS/MS, aim to identify degradation products and assess the stability under various conditions, contributing to a better understanding of the environmental behavior of such compounds (Barchańska et al., 2019).

Supramolecular Chemistry and Materials Science

Solvent Developments for Extraction : The study and development of solvents for the liquid-liquid extraction of carboxylic acids, as part of efforts to recover these from aqueous streams, is relevant to the broader applications of nitroaromatic compounds. Research focuses on new solvents such as ionic liquids and improvements in traditional solvents, aiming at efficient recovery processes for bio-based plastics and chemicals (Sprakel & Schuur, 2019).

Biomedical Applications

Antioxidant and Pharmacological Effects : Certain aromatic carboxylic acids, including derivatives and compounds related to this compound, have been explored for their antioxidant, antibacterial, and pharmacological activities. These studies highlight the potential therapeutic roles of such compounds in managing various health conditions (Naveed et al., 2018).

特性

IUPAC Name |

3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClNO4S/c10-7-5-2-1-4(11(14)15)3-6(5)16-8(7)9(12)13/h1-3H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGRTMQVJAOKLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B413450.png)

![4-({2-[(4-chlorobenzyl)oxy]-1-naphthyl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B413451.png)

![4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B413452.png)

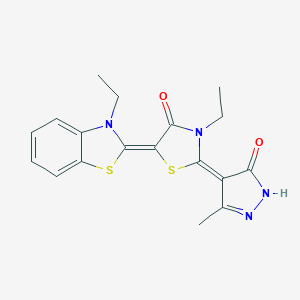

![(2E,5Z)-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[3-methyl-1-(3-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B413453.png)

![17-(4-Propoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B413454.png)

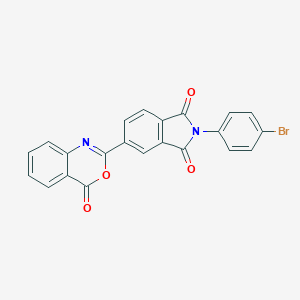

![2-(4-chlorophenyl)-5,7-dimethyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione](/img/structure/B413459.png)

![5-benzyl-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B413462.png)

![6-bromo-3-[5-(4-methoxyphenyl)-1-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B413464.png)

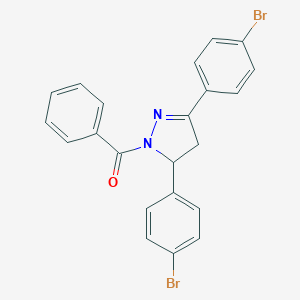

![6-bromo-3-[5-(4-bromophenyl)-1-(piperidin-1-ylacetyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B413465.png)

![N-[5-(3-Chloro-4-methyl-phenyl)-furan-2-ylmethylene]-N'-(4,6-di-morpholin-4-yl-[1,3,5]triazin-2-yl)-hydrazine](/img/structure/B413466.png)

![3-(2-Chlorophenyl)acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B413472.png)